3-hydroxy-1,3-diphenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Overview
Description
3-Hydroxy-1,3-diphenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex organic compound belonging to the class of imidazo-thiazines. This compound features a fused imidazo-thiazine ring system, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1,3-diphenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide typically involves the cyclocondensation of 5,6-dihydro-4H-1,3-thiazin-2-amine with α-bromoacetophenone in refluxing ethanol. This reaction results in the formation of the imidazo-thiazine core structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. This can include controlling temperature, pressure, and the use of specific catalysts to enhance the efficiency of the cyclocondensation reaction.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced analogs.
Substitution: Formation of substituted imidazo-thiazine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and organic materials.
Biology: It has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor binding assays.
Medicine: Research has explored its use as a therapeutic agent, with studies indicating potential antiviral, anti-inflammatory, and anticancer properties.
Industry: The compound's unique chemical structure makes it valuable in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 3-hydroxy-1,3-diphenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring structure but differ in their substituents and functional groups.
Thiazine derivatives: These compounds contain the thiazine ring system and are structurally similar to the imidazo-thiazine core of the compound .
Uniqueness: 3-Hydroxy-1,3-diphenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is unique due to its specific combination of hydroxyl, phenyl, and imidazo-thiazine groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-diphenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N2OS.BrH/c21-18(15-8-3-1-4-9-15)14-19(16-10-5-2-6-11-16)17-20(18)12-7-13-22-17;/h1-6,8-11,21H,7,12-14H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTRBZFMOABTOM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N(CC2(C3=CC=CC=C3)O)C4=CC=CC=C4)SC1.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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